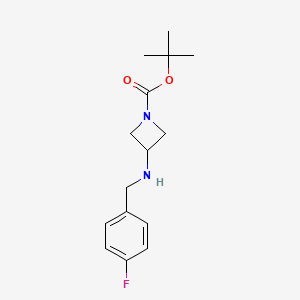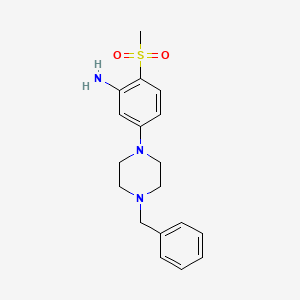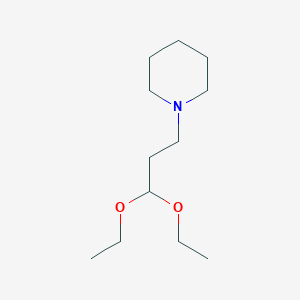
1-(3,3-Diethoxypropyl)piperidin
Übersicht
Beschreibung
1-(3,3-Diethoxypropyl)piperidine is a chemical compound with the CAS Number: 3770-69-2 . It has a molecular weight of 215.34 . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of 1-(3,3-Diethoxypropyl)piperidine is represented by the formula C12H25NO2 . The InChI Code for this compound is 1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3 .Physical And Chemical Properties Analysis
1-(3,3-Diethoxypropyl)piperidine is a liquid at room temperature . It has a molecular weight of 215.33 .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Piperidin-Derivate gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Arzneimitteln . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden .
Anwendungen gegen Krebs
Piperidin-Derivate werden als Antikrebsmittel eingesetzt . Mehrere Piperidinalkaloide, die aus natürlichen Kräutern isoliert wurden, zeigten sowohl in vitro als auch in vivo eine antiproliferative und antimetastatische Wirkung auf verschiedene Krebsarten .
Antiviren-Anwendungen
Piperidin-Derivate werden auch als antivirale Mittel eingesetzt . Sie haben vielversprechende Ergebnisse in der Behandlung verschiedener Virusinfektionen gezeigt .
Antimalaria-Anwendungen
Piperidin-Derivate wurden zur Behandlung von Malaria eingesetzt . Sie haben eine signifikante antimalarielle Aktivität gezeigt .
Antimikrobielle und Antimykotische Anwendungen
Piperidin-Derivate werden als antimikrobielle und antimykotische Mittel eingesetzt . Sie haben eine signifikante Aktivität gegen eine Vielzahl von mikrobiellen und pilzlichen Arten gezeigt .
Anwendungen gegen Bluthochdruck
Piperidin-Derivate werden als Antihypertensiva eingesetzt . Sie haben eine signifikante Aktivität bei der Behandlung von Bluthochdruck gezeigt .
Analgetische und entzündungshemmende Anwendungen
Piperidin-Derivate werden als analgetische und entzündungshemmende Mittel eingesetzt . Sie haben eine signifikante Aktivität bei der Linderung von Schmerzen und der Reduzierung von Entzündungen gezeigt .
Anwendungen gegen Alzheimer und Psychosen
Piperidin-Derivate werden als Anti-Alzheimer- und Antipsychotika eingesetzt . Sie haben eine signifikante Aktivität bei der Behandlung der Alzheimer-Krankheit und verschiedener psychischer Störungen gezeigt .
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . It has the signal word “Danger” and includes hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Piperidines, including 1-(3,3-Diethoxypropyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
Piperidine derivatives, which include 1-(3,3-diethoxypropyl)piperidine, have been studied extensively for their pharmacological properties . They are known to interact with various cellular targets, particularly in cancer cells .
Mode of Action
Piperidine derivatives have been reported to activate signaling pathways like nf-κb, pi3k/aκt, etc, which are involved in cancer progression . They can induce apoptosis, a process of programmed cell death, through the caspase-dependent pathway .
Biochemical Pathways
1-(3,3-Diethoxypropyl)piperidine, as a piperidine derivative, may affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways are involved in cell proliferation, survival, and apoptosis, and their dysregulation can lead to cancer progression .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution in the body
Result of Action
Piperidine derivatives have shown therapeutic potential against various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . They can induce apoptosis in cancer cells and regulate several crucial signaling pathways .
Action Environment
The action, efficacy, and stability of 1-(3,3-Diethoxypropyl)piperidine can be influenced by various environmental factors. For instance, the ester-to-amide bond in the peptide backbone can transform the environment around the proton, affecting the compound’s antimicrobial activity . More research is needed to understand how other environmental factors might influence the action of 1-(3,3-Diethoxypropyl)piperidine.
Biochemische Analyse
Biochemical Properties
1-(3,3-Diethoxypropyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of 1-(3,3-Diethoxypropyl)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
1-(3,3-Diethoxypropyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-(3,3-Diethoxypropyl)piperidine can modulate the activity of signaling molecules, leading to altered cellular responses . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes can result in modifications to cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of action of 1-(3,3-Diethoxypropyl)piperidine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1-(3,3-Diethoxypropyl)piperidine can bind to specific receptors or enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, 1-(3,3-Diethoxypropyl)piperidine can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,3-Diethoxypropyl)piperidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3,3-Diethoxypropyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 1-(3,3-Diethoxypropyl)piperidine in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1-(3,3-Diethoxypropyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or improved metabolic activity . At higher doses, 1-(3,3-Diethoxypropyl)piperidine can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on the organism.
Metabolic Pathways
1-(3,3-Diethoxypropyl)piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are involved in the oxidative metabolism of 1-(3,3-Diethoxypropyl)piperidine, leading to the formation of various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of 1-(3,3-Diethoxypropyl)piperidine within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 1-(3,3-Diethoxypropyl)piperidine can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and safety profile.
Subcellular Localization
1-(3,3-Diethoxypropyl)piperidine exhibits specific subcellular localization patterns that are important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 1-(3,3-Diethoxypropyl)piperidine may localize to the endoplasmic reticulum, mitochondria, or other organelles, where it interacts with specific biomolecules to exert its effects. The subcellular localization of 1-(3,3-Diethoxypropyl)piperidine can influence its activity and function, affecting the overall cellular response.
Eigenschaften
IUPAC Name |
1-(3,3-diethoxypropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOIBTMVTGFQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1CCCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)
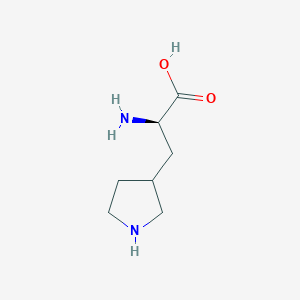
![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)
![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)
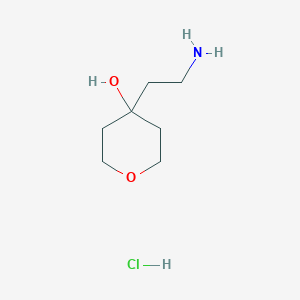
![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)


![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)

